4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
描述
属性
IUPAC Name |
4-[(1-methylbenzimidazol-2-yl)methyl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-22-17-7-3-2-6-16(17)21-18(22)14-23-8-10-24(11-9-23)19(25)20-13-15-5-4-12-26-15/h2-7,12H,8-11,13-14H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPONKOOSWJNXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
It’s known that benzimidazole derivatives, a key component of this compound, are utilized in a diverse range of applications, including pharmaceuticals and agrochemicals. They often interact with biological targets to exert their effects.
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes.
生物活性
The compound 4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be broken down into several key components that contribute to its biological activity:
- Benzimidazole moiety : Known for its diverse pharmacological properties, including anticancer and antimicrobial activities.
- Piperazine ring : Often associated with central nervous system activity and used in various therapeutic agents.
- Thiophene group : Contributes to the compound's lipophilicity and may enhance biological interactions.
Research indicates that compounds similar to 4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide exhibit multiple mechanisms of action:
- Inhibition of Tyrosine Kinases : Compounds derived from benzimidazole structures have been shown to inhibit various tyrosine kinases, which play critical roles in cell signaling pathways related to cancer progression .
- Induction of Apoptosis : Studies have demonstrated that related compounds can induce apoptosis in cancer cells by upregulating pro-apoptotic factors (e.g., caspase-3) and downregulating anti-apoptotic proteins (e.g., Bcl-2) .
- Cell Cycle Arrest : These compounds can cause cell cycle arrest, preventing cancer cells from proliferating .
Biological Activity Data
A summary of the biological activity of 4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is presented below:
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:
- HepG2 Liver Cancer Model : A study demonstrated that a benzimidazole derivative induced significant apoptosis in HepG2 liver cancer cells, suggesting potential for therapeutic development in hepatocellular carcinoma .
- TRPV4 Antagonism : Research on TRPV4 antagonists showed that modifications to the benzimidazole structure could yield selective antagonists with potential applications in pain management and inflammatory diseases .
- Anti-inflammatory Activity : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting specific kinases involved in inflammatory pathways .
相似化合物的比较
Structural Comparisons
Core Scaffolds and Substituent Variations
- Compound A : 4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide (CAS: 1226431-13-5)
- Compound B : 4-Nitroimidazole-piperazinyl-triazole hybrids (e.g., 1-(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(pyridin-2-yl)piperazine)
- Compound C: PARP-1 inhibitors (e.g., 2-(4-(4-(4-Bromobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide) Substituent: Thienoimidazole and bromobenzyl groups. Activity: PARP-1 inhibition (IC₅₀: <1 μM) due to bromine’s electron-withdrawing effects .
Table 1: Structural and Physicochemical Comparisons
*LogP values estimated using computational tools (e.g., ChemDraw).
Spectroscopic and Analytical Data
- Target Compound : Expected ¹H-NMR peaks: δ 3.2–3.6 ppm (piperazine CH₂), δ 7.2–7.8 ppm (benzimidazole and thiophene aromatic protons). ESI-HRMS would confirm molecular ion peaks (e.g., [M+H]+ at m/z 376.1) .
- Compound B : ¹H-NMR: δ 2.28 ppm (CH₃), δ 5.08 ppm (CH₂Ph), δ 7.1–8.1 ppm (aromatic protons) .
- Compound C : ¹³C-NMR: δ 159.0 ppm (C=O), δ 134.6 ppm (Br-C aromatic) .
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
